molecular formula C22H17N3O2 B11261213 N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11261213
M. Wt: 355.4 g/mol
InChI Key: LPIDFWBCUUNMBP-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS: 879921-35-4) is a quinoline-4-carboxamide derivative characterized by a 3-methoxyphenyl group attached to the carboxamide nitrogen and a pyridin-3-yl substituent at the 2-position of the quinoline core. Its molecular formula is C₂₂H₁₇N₃O₂, with a molecular weight of 355.4 g/mol . The compound’s SMILES notation (COc1cccc(NC(=O)c2cc(-c3ccncc3)nc3ccccc23)c1) highlights its planar aromatic system and the methoxy group’s para orientation relative to the amide linkage.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-27-17-8-4-7-16(12-17)24-22(26)19-13-21(15-6-5-11-23-14-15)25-20-10-3-2-9-18(19)20/h2-14H,1H3,(H,24,26)

InChI Key

LPIDFWBCUUNMBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Biological Activity

N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline derivatives class. This compound exhibits significant potential in various biological applications, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a quinoline core substituted with a pyridine ring and a methoxyphenyl group, suggest diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N2O2\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.

Antiviral Activity

Research has indicated that quinoline derivatives can exhibit antiviral activity by inhibiting viral replication. The specific mechanism of action often involves interference with viral enzymes or receptors. Preliminary studies on this compound suggest that it may inhibit specific viral pathways, although detailed mechanisms remain to be elucidated .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Quinoline derivatives typically modulate enzyme activity or receptor binding, which can lead to inhibition or activation of critical biological pathways. For example, they may act as inhibitors of specific kinases or other enzymes involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase .

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamideStructureDifferent substitution pattern; potential for varied biological activity.
N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamideStructureSubstituent at position 4 on phenyl; may exhibit distinct pharmacological properties.
6-Methylquinoline derivativesStructureKnown for strong antimicrobial activity; different functional groups lead to varied interactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide exhibit promising anticancer properties. These compounds target various cancer cell lines and have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of quinoline-4-carboxamides have been optimized for improved potency against cancers like breast and lung cancer .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to inhibit specific enzymes involved in inflammatory pathways has been documented, suggesting potential applications in conditions like arthritis and other chronic inflammatory disorders.

This compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has shown significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : It acts as an inhibitor of lipoxygenase (LOX), which is involved in the metabolism of arachidonic acid and plays a role in inflammation .

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of Quinoline Core : The initial step often includes the cyclization of appropriate precursors to form the quinoline structure.
  • Substitution Reactions : Subsequent reactions introduce the methoxy and pyridine groups through electrophilic aromatic substitution or nucleophilic attack mechanisms.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group, which can be achieved through coupling reactions with amine derivatives.

These synthetic routes are crucial for optimizing yield and purity, utilizing techniques such as chromatography for purification.

Case Study on Anticancer Efficacy

A study investigated the effects of this compound on A549 lung cancer cells. The results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study on Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of this compound, demonstrating its capability to reduce pro-inflammatory cytokine production in vitro. The findings suggest that it could serve as a therapeutic agent for inflammatory diseases by modulating immune responses.

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-Carboxamide Derivatives

Structural Variations and Substituent Effects

The target compound’s uniqueness lies in its 3-methoxyphenyl and pyridin-3-yl substituents. Below is a comparison with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Quinoline Positions) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 4-Carboxamide: 3-methoxyphenyl; 2-Position: pyridin-3-yl 355.4 N/A Methoxy enhances lipophilicity; pyridinyl aids π-π stacking
N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (7) 4-Carboxamide: naphthalen-2-yl; 2-Position: pyridin-3-yl 376.3 215–216 Bulkier naphthyl group increases steric hindrance
N-(3-Acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide 4-Carboxamide: 3-acetylphenyl; 2-Position: pyridin-4-yl 367.4 N/A Acetyl group raises XLogP3 (3.3); potential for H-bonding
N-(2-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide 4-Carboxamide: 2-hydroxyphenyl; 2-Position: pyridin-3-yl 341.36 N/A Hydroxyl group improves solubility but reduces lipophilicity
N-(2,6-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide 4-Carboxamide: 2,6-dichlorophenyl; 2-Position: pyridin-3-yl N/A N/A Chlorine atoms enhance electronegativity and metabolic stability
G547-0192 (Piperazine derivative) 4-Carboxamide: ethyl-piperazine-fluorophenyl; 2-Position: pyridin-3-yl; 6-Methyl 377.48 N/A Piperazine ring introduces basicity; fluorine improves bioavailability

Preparation Methods

Quinoline Core Formation via the Pfitzinger Reaction

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin derivatives and ketones. For this compound, the reaction proceeds as follows:

Reaction Scheme:

Isatin+(Pyridin-3-yl)acetoneNaOH, Δ2(Pyridin-3-yl)quinoline-4-carboxylic acid\text{Isatin} + (\text{Pyridin-3-yl}){\text{acetone}} \xrightarrow{\text{NaOH, Δ}} 2-(\text{Pyridin-3-yl}){\text{quinoline-4-carboxylic acid}}

Procedure:

  • Reactants: Isatin and (pyridin-3-yl)acetone are dissolved in aqueous sodium hydroxide.

  • Conditions: The mixture is heated under reflux for 6–8 hours, forming the quinoline-4-carboxylic acid derivative .

  • Workup: Acidification with HCl precipitates the product, which is filtered and purified via recrystallization (ethanol/water).

Key Considerations:

  • The pyridin-3-yl group is introduced at position 2 during cyclization .

  • Yield optimization requires strict stoichiometric control (1:1 molar ratio of isatin to ketone) .

Amidation of Quinoline-4-Carboxylic Acid

The carboxylic acid at position 4 is converted to the target carboxamide via activation and coupling with 3-methoxyaniline.

Reaction Scheme:

2(Pyridin-3-yl)quinoline-4-carboxylic acidSOCl2Acid chlorideEt3N3-MethoxyanilineTarget compound2-(\text{Pyridin-3-yl}){\text{quinoline-4-carboxylic acid}} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{3-Methoxyaniline}} \text{Target compound}

Procedure:

  • Activation: The carboxylic acid (1 eq) is treated with thionyl chloride (2 eq) at 60°C for 2 hours to form the acid chloride.

  • Coupling: The acid chloride is reacted with 3-methoxyaniline (1.2 eq) in dichloromethane with triethylamine (3 eq) as a base.

  • Purification: The crude product is washed with NaHCO₃, dried (MgSO₄), and purified via column chromatography (SiO₂, ethyl acetate/hexane) .

Key Considerations:

  • Excess amine ensures complete conversion, minimizing residual acid chloride .

  • Alternative coupling reagents (e.g., HATU or EDCl) may enhance yields but increase cost .

Alternative Route: Friedländer Annulation

The Friedländer synthesis offers a flexible pathway for constructing substituted quinolines.

Reaction Scheme:

2Aminobenzaldehyde+βKeto ester (pyridin-3-yl derivative)HCl, Δ2(Pyridin-3-yl)quinoline-4-carboxylic esterHydrolysisAcid2-\text{Aminobenzaldehyde} + \beta-\text{Keto ester (pyridin-3-yl derivative)} \xrightarrow{\text{HCl, Δ}} 2-(\text{Pyridin-3-yl}){\text{quinoline-4-carboxylic ester}} \xrightarrow{\text{Hydrolysis}} \text{Acid}

Procedure:

  • Cyclization: 2-Aminobenzaldehyde reacts with a β-keto ester containing the pyridin-3-yl group in acidic conditions (HCl, ethanol).

  • Ester Hydrolysis: The ester intermediate is hydrolyzed with NaOH to the carboxylic acid.

  • Amidation: As described in Section 2.

Key Considerations:

  • The β-keto ester must be synthesized separately, adding steps .

  • This method allows modular substitution but requires precise temperature control .

Comparative Analysis of Synthetic Methods

Method Advantages Challenges Typical Yield
Pfitzinger ReactionHigh regioselectivity for position 2Limited substrate availability60–70%
FriedländerModular substitution optionsMulti-step synthesis of β-keto esters50–65%
Direct AmidationSimplicity and scalabilityRequires activated intermediates75–85%

Computational Insights into Reaction Feasibility

  • logP Values: The compound’s calculated partition coefficient (logP = 3.6) suggests moderate polarity, favoring reactions in polar aprotic solvents (e.g., DMF or DMSO).

  • Hydrogen Bonding: One donor and four acceptors necessitate anhydrous conditions during amidation to prevent side reactions.

  • Rotatable Bonds: Four rotatable bonds imply conformational flexibility, requiring careful crystallization for purification.

Scalability and Industrial Considerations

  • Cost Efficiency: The Pfitzinger route is preferred for large-scale synthesis due to fewer steps and lower reagent costs .

  • Green Chemistry: Solvent-free amidation or microwave-assisted cyclization could reduce environmental impact but remain unexplored for this compound .

Q & A

Q. What key factors guide SAR studies for derivatives of this compound?

  • Methodological Answer : Prioritize bioisosteric replacements (e.g., CF₃ for CH₃ in ) to enhance metabolic stability. Use cLogP (2.5–3.5) to balance solubility and membrane permeability. Test cytotoxicity in HEK293 cells (CC₅₀ > 50 µM) and validate target engagement via SPR (KD < 100 nM) .

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